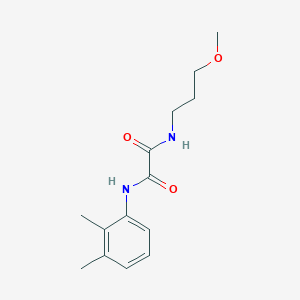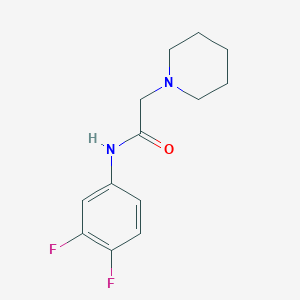![molecular formula C20H17ClO3S2 B5039728 3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CP 47,497 or simply CP. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the human body. CP 47,497 is known to have potent effects on these receptors, which has led to its use in various scientific studies.
Wirkmechanismus
CP 47,497 exerts its effects by binding to the CB1 receptor in the endocannabinoid system. This binding leads to the activation of various signaling pathways, which ultimately results in the physiological effects of CP 47,497. The exact mechanism of action of CP 47,497 is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and physiological effects:
CP 47,497 has been shown to have various biochemical and physiological effects in scientific studies. These include the modulation of pain perception, the regulation of appetite, and the modulation of memory and learning. CP 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CP 47,497 in lab experiments is its potency and specificity. CP 47,497 is known to have potent effects on the CB1 receptor, which makes it an ideal compound for studying the endocannabinoid system. However, one of the limitations of using CP 47,497 is its potential for toxicity. High doses of CP 47,497 have been shown to cause cell death in certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CP 47,497. One of the primary directions is the investigation of its potential therapeutic applications. CP 47,497 has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. Another direction is the investigation of its potential for abuse and addiction. CP 47,497 is known to have potent effects on the CB1 receptor, which raises concerns about its potential for abuse. Finally, further research is needed to fully understand the mechanism of action of CP 47,497 and its effects on the endocannabinoid system.
Synthesemethoden
CP 47,497 is synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-thienylmagnesium bromide with 4-chlorobenzoyl chloride to yield 3-(4-chlorophenyl)-2-thienyl ketone. This ketone is then reacted with p-toluenesulfonyl chloride and aluminum chloride to yield 3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2-thienyl ketone. Finally, this ketone is reacted with propanone and sodium borohydride to yield CP 47,497.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been used in various scientific studies to investigate the effects of cannabinoids on the human body. One of the primary applications of CP 47,497 is in the study of the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a crucial role in various physiological processes. CP 47,497 is known to interact with the CB1 receptor, which is one of the primary receptors in the endocannabinoid system.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S2/c1-14-4-10-17(11-5-14)26(23,24)20(15-6-8-16(21)9-7-15)13-18(22)19-3-2-12-25-19/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNKDJZHKIJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)
![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)


![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)